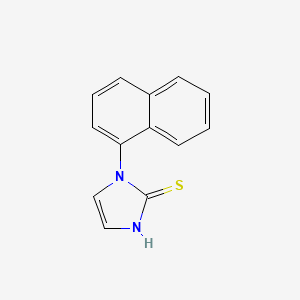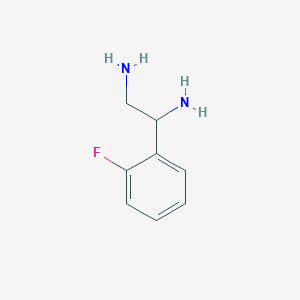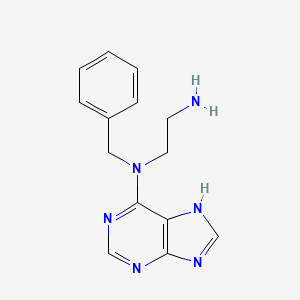
1-(naphthalen-1-yl)-1H-imidazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-yl)-1H-imidazole-2-thiol is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions The naphthalene moiety, a fused pair of benzene rings, is attached to the imidazole ring, and a thiol group (-SH) is present at the second position of the imidazole ring
Méthodes De Préparation
The synthesis of 1-(naphthalen-1-yl)-1H-imidazole-2-thiol can be achieved through several synthetic routes. One common method involves the reaction of naphthalene-1-carbaldehyde with thiourea in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions typically include heating the mixture under reflux in a suitable solvent such as ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(Naphthalen-1-yl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups. Halogenation, nitration, and alkylation are common substitution reactions.
Coupling Reactions: The naphthalene moiety can participate in coupling reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Naphthalen-1-yl)-1H-imidazole-2-thiol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Medicine: Research has shown that derivatives of this compound have potential anticancer activity. They can inhibit the growth of cancer cells by interfering with specific molecular pathways.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1-(naphthalen-1-yl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. In biological systems, the thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The naphthalene moiety can intercalate with DNA, disrupting its structure and function. These interactions can trigger various cellular responses, including apoptosis (programmed cell death) in cancer cells .
Comparaison Avec Des Composés Similaires
1-(Naphthalen-1-yl)-1H-imidazole-2-thiol can be compared with other similar compounds, such as:
1-(Naphthalen-1-yl)-1H-imidazole: Lacks the thiol group, which significantly alters its chemical reactivity and biological activity.
1-(Naphthalen-1-yl)-1H-imidazole-2-amine: Contains an amino group instead of a thiol group, leading to different chemical properties and applications.
1-(Naphthalen-1-yl)-1H-imidazole-2-methanol: The presence of a hydroxyl group instead of a thiol group affects its solubility and reactivity.
The uniqueness of this compound lies in its combination of the naphthalene and imidazole rings with a reactive thiol group, providing a versatile platform for various chemical modifications and applications.
Propriétés
Formule moléculaire |
C13H10N2S |
|---|---|
Poids moléculaire |
226.30 g/mol |
Nom IUPAC |
3-naphthalen-1-yl-1H-imidazole-2-thione |
InChI |
InChI=1S/C13H10N2S/c16-13-14-8-9-15(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,14,16) |
Clé InChI |
CCUUTWFOTOUSBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2N3C=CNC3=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B12112203.png)



![[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12112248.png)




![2-[[1-[2-(Phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12112287.png)
![beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]-](/img/structure/B12112291.png)
![2-[[2-(2,6-Diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12112295.png)


